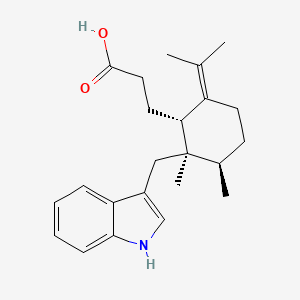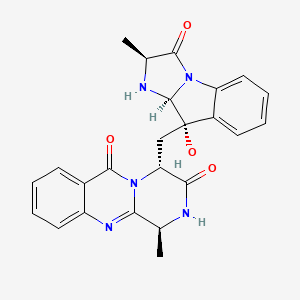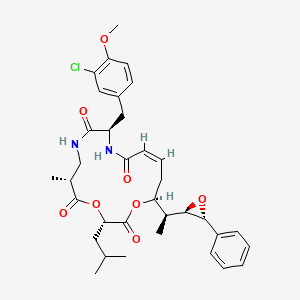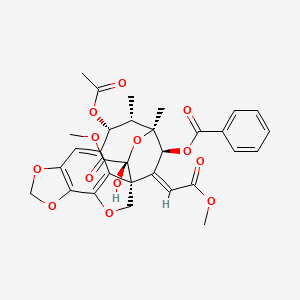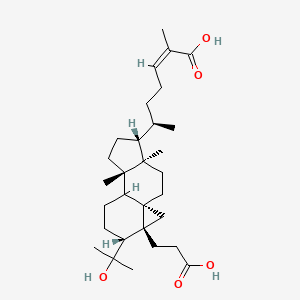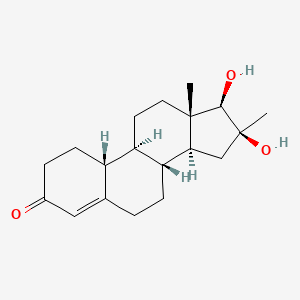![molecular formula C28H23Cl2NO5 B1251245 N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine](/img/structure/B1251245.png)
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine is an N-acyl amino acid that is N-(2,6-dichlorobenzoyl)alanine in which one of the hydrogens at the beta position has been replaced by a N 6-(2,6-dimethoxyphenyl)-2-naphthyl group. It is a member of naphthalenes, a dichlorobenzene, a N-acyl-amino acid and a non-proteinogenic amino acid derivative. It contains a 2,6-dichlorobenzoyl group.
Applications De Recherche Scientifique
Cyclometalation and Synthesis of Lactams and Cyclic Amidinium Salts : A study by Vicente et al. (2009) described the cyclometalation of 3-(2-naphthyl)-d-alanine methyl ester. This process involves the reaction with Pd(OAc)2 to form cyclopalladated complexes, which are significant in synthesizing lactams and cyclic amidinium salts. These compounds have relevance in biological and pharmaceutical contexts.
Synthesis of Optically Active Alanine : Research by Okawara & Harada (1973) explored the synthesis of optically active alanine from α-bromopropionamides. The study demonstrates the transformation of N-benzylchloroacetamide into glycine and subsequently into optically active alanine, highlighting the potential of such compounds in the production of specific amino acids.
Cyclopalladation and Stereochemistry Studies : In another study, Albert et al. (2009) investigated the cyclopalladation of (E)-N-(2,6-dichlorobenzylidene)(naphthalen-1-yl)methanamine, leading to the formation of cyclopalladated dimers. This research is essential for understanding the stereochemistry and structural aspects of such compounds.
Synthesis and Properties of Dihydrouracil Derivatives : A study by Baltrushis et al. (1983) focused on the synthesis of 1-(1-naphthyl)dihydrouracil derivatives. The study involved reacting urea or thiocyanates with N-(1-naphthyl)-α and β-methyl-β-alanines, yielding methyl-1-(1-naphthyl)dihydrouracils and their structural analysis.
Synthesis and Microbiological Activities of Alanine Derivatives : The study by McCord et al. (1976) on the synthesis of beta-(1-chloro-2-naphthyl)alanine and beta-(1-bromo-2-naphthyl)alanine demonstrated their effectiveness as growth inhibitors of various microorganisms. This implies potential applications in microbiology and drug discovery.
Synthesis of Polyacetylenes Bearing Eugenol and Fluorene : Research by Rahim et al. (2006) involved synthesizing novel optically active amino acid-based polyacetylenes. These compounds, featuring eugenol and fluorene moieties, have implications in material science and chiroptical properties.
Synthesis and Properties of Polyarylates : A study by Liou & Chern (1999) detailed the synthesis of new polyarylates containing 1,4-naphthyl and 2,6-naphthyl. These polymers, characterized by their solubility and mechanical properties, have applications in materials science.
Enzyme Catalysis for Unnatural Amino Acids : D’Arrigo & Tessaro (2012) explored multistep enzyme-catalyzed reactions for synthetic α-amino acids, using D,L-3-(2-naphthyl)-alanine as a substrate. This research, detailed in Methods in Molecular Biology, is crucial for producing enantiomerically pure isomers in drug discovery.
Propriétés
Nom du produit |
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine |
|---|---|
Formule moléculaire |
C28H23Cl2NO5 |
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
2-[(2,6-dichlorobenzoyl)amino]-3-[6-(2,6-dimethoxyphenyl)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C28H23Cl2NO5/c1-35-23-7-4-8-24(36-2)25(23)19-12-11-17-13-16(9-10-18(17)15-19)14-22(28(33)34)31-27(32)26-20(29)5-3-6-21(26)30/h3-13,15,22H,14H2,1-2H3,(H,31,32)(H,33,34) |
Clé InChI |
FAMJWPBIAKZQIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




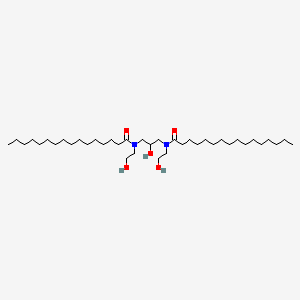
![(1aS,2R,5R,7aS)-2,3-dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1251166.png)
